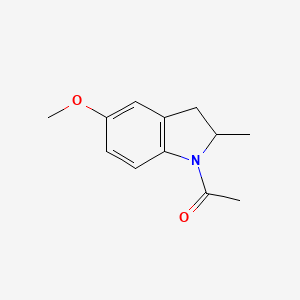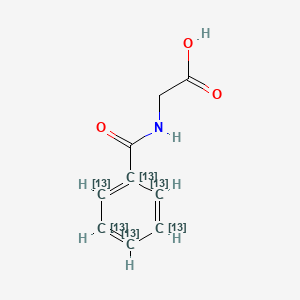
2-((1,2,3,4,5,6-13C6)cyclohexatrienecarbonylamino)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((1,2,3,4,5,6-13C6)cyclohexatrienecarbonylamino)acetic acid is a labeled compound used in various scientific research fields. The compound is characterized by the presence of six carbon-13 isotopes in the cyclohexatriene ring, which makes it particularly useful in nuclear magnetic resonance (NMR) studies and other isotopic labeling applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1,2,3,4,5,6-13C6)cyclohexatrienecarbonylamino)acetic acid involves multiple steps. One common method is the substitution of hydrogen atoms on the cyclohexene ring with carboxyl groups through reactions such as oxidation, acylation, or chlorination . The specific conditions and reagents used can vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of specialized equipment and techniques to handle isotopically labeled compounds safely and efficiently.
Análisis De Reacciones Químicas
Types of Reactions
2-((1,2,3,4,5,6-13C6)cyclohexatrienecarbonylamino)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
2-((1,2,3,4,5,6-13C6)cyclohexatrienecarbonylamino)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in NMR spectroscopy to study molecular structures and reaction mechanisms.
Biology: Employed in metabolic studies to trace biochemical pathways and understand metabolic processes.
Medicine: Utilized in drug development and pharmacokinetics to study the distribution and metabolism of drugs.
Industry: Applied in the synthesis of polymers and other high-value chemicals.
Mecanismo De Acción
The mechanism of action of 2-((1,2,3,4,5,6-13C6)cyclohexatrienecarbonylamino)acetic acid involves its interaction with molecular targets through isotopic labeling. The labeled carbon atoms allow researchers to track the compound’s behavior and interactions in various systems. This helps in understanding the molecular pathways and targets involved in its effects .
Comparación Con Compuestos Similares
Similar Compounds
Tetracosanoic acid (1,2,3,4,5,6-13C6): Another isotopically labeled compound used in similar applications.
1,2,3,4,5,6-Cyclohexanehexacarboxylic acid: A compound with multiple carboxyl groups used in polymer synthesis and other chemical applications.
Uniqueness
2-((1,2,3,4,5,6-13C6)cyclohexatrienecarbonylamino)acetic acid is unique due to its specific isotopic labeling, which makes it particularly valuable in NMR studies and other applications requiring precise tracking of molecular interactions .
Propiedades
Fórmula molecular |
C9H9NO3 |
|---|---|
Peso molecular |
185.13 g/mol |
Nombre IUPAC |
2-((1,2,3,4,5,6-13C6)cyclohexatrienecarbonylamino)acetic acid |
InChI |
InChI=1S/C9H9NO3/c11-8(12)6-10-9(13)7-4-2-1-3-5-7/h1-5H,6H2,(H,10,13)(H,11,12)/i1+1,2+1,3+1,4+1,5+1,7+1 |
Clave InChI |
QIAFMBKCNZACKA-ZXJNGCBISA-N |
SMILES isomérico |
[13CH]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)C(=O)NCC(=O)O |
SMILES canónico |
C1=CC=C(C=C1)C(=O)NCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






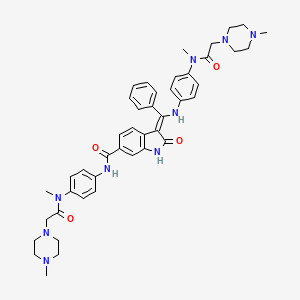
![methyl (1R,10S,11R,12S,13S)-11-acetyloxy-12-ethyl-4-[(12S,14R)-16-ethyl-12-methoxycarbonyl-10-aza-1-azoniatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8,15-pentaen-12-yl]-5-methoxy-8-methyl-20-oxa-8,16-diazahexacyclo[10.6.1.110,13.01,9.02,7.016,19]icosa-2,4,6,14-tetraene-10-carboxylate](/img/structure/B13844024.png)
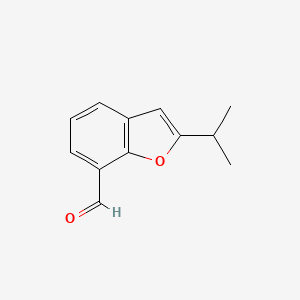

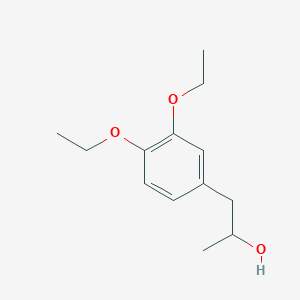
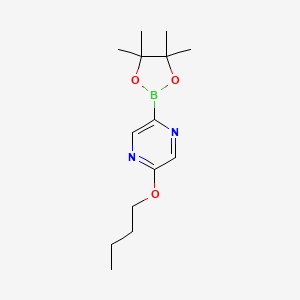
![3-Methoxythieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B13844059.png)

![(2,5-Dioxopyrrolidin-1-yl) 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2,5-dioxopyrrolidin-1-yl)oxy-2-oxoethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate](/img/structure/B13844069.png)
